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Compound of Interest

Compound Name: N-(Diethylboryl)benzamide

Cat. No.: B126085 Get Quote

A Note on N-(Diethylboryl)benzamide: Extensive literature searches did not yield specific

examples of "N-(Diethylboryl)benzamide" being utilized as a reagent in cross-coupling

reactions. The available research primarily focuses on the use of boronic acids as catalysts for

amide bond formation or as coupling partners in Suzuki-Miyaura reactions with other functional

groups. However, a closely related and synthetically potent area of research involves the cross-

coupling of N-activated benzamides, particularly N,N-di-Boc-benzamides, which will be the

focus of these application notes.

Application Notes: Suzuki-Miyaura Cross-Coupling
of N-Activated Primary Benzamides
The Suzuki-Miyaura cross-coupling of N-activated primary benzamides represents a significant

advancement in organic synthesis, providing a novel pathway to construct biaryl ketones from

readily available primary amides.[1] This methodology circumvents the traditional unreactivity of

the amide bond by employing N,N-di-Boc (tert-butoxycarbonyl) activation, which destabilizes

the amide resonance and facilitates the oxidative addition of the palladium catalyst into the N-

C(O) bond.[1]

This user-friendly protocol is distinguished by its mild reaction conditions, often proceeding at

room temperature, and its utilization of air- and moisture-stable reagents and well-defined

[Pd(NHC)(cin)Cl] (NHC = N-heterocyclic carbene; cin = cinnamyl) precatalysts.[1] The reaction

exhibits broad substrate scope, tolerating a variety of electronically diverse primary

benzamides and arylboronic acids, leading to high yields of the corresponding biaryl ketones.
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[1] A notable achievement of this method is reaching a turnover number (TON) of over 1,000 in

amide acyl cross-coupling, highlighting its efficiency.[1]

Key Advantages:
Mild Reaction Conditions: The coupling is typically performed at room temperature.[1]

High Selectivity: The reaction demonstrates high selectivity for the activation of the N-C(O)

bond.[1]

Broad Substrate Scope: A wide range of primary benzamides and arylboronic acids can be

effectively coupled.[1]

High Yields: The desired biaryl ketone products are generally obtained in high yields.[1]

User-Friendly: The use of stable and commercially available reagents and catalysts makes

this method practical for synthetic chemists.[1]

Quantitative Data Summary
The following tables summarize the optimization and substrate scope for the Suzuki-Miyaura

cross-coupling of N,N-di-Boc-activated primary benzamides.

Table 1: Optimization of Reaction Conditions
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Entry
Catalyst
(mol %)

Base
(equiv)

Additive
(equiv)

Solvent
Temperat
ure (°C)

Yield (%)

1
[Pd(IPr)

(cin)Cl] (3)
KF (3) - Toluene rt 95

2
[Pd(IPr)

(cin)Cl] (3)
K3PO4 (3) - Toluene rt 78

3
[Pd(IPr)

(cin)Cl] (3)
CsF (3) - Toluene rt 85

4
[Pd(IPr)

(cin)Cl] (3)
KF (3) H2O (5) Toluene rt >99

5
[Pd(IPr*)

(cin)Cl] (3)
KF (3) H2O (5) Toluene rt 92

Data adapted from a representative study on the Suzuki-Miyaura cross-coupling of N,N-di-Boc

amides.[1]

Table 2: Substrate Scope of N-Activated Benzamides and Arylboronic Acids
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N-Activated
Benzamide

Arylboronic Acid Product Yield (%)

N,N-di-Boc-

benzamide
Phenylboronic acid Benzophenone 98

N,N-di-Boc-4-

methoxybenzamide
Phenylboronic acid

4-

Methoxybenzophenon

e

95

N,N-di-Boc-4-

(trifluoromethyl)benza

mide

Phenylboronic acid

4-

(Trifluoromethyl)benzo

phenone

92

N,N-di-Boc-

benzamide
4-Tolylboronic acid

4-

Methylbenzophenone
96

N,N-di-Boc-

benzamide

4-

Methoxyphenylboronic

acid

4-

Methoxybenzophenon

e

94

N,N-di-Boc-

benzamide

4-Fluorophenylboronic

acid

4-

Fluorobenzophenone
91

Yields are for isolated products. Data is illustrative of the broad scope reported in the literature.

[1]

Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-
Coupling of N,N-di-Boc-Activated Primary Benzamides
Materials:

N,N-di-Boc-activated primary benzamide (1.0 equiv)

Arylboronic acid (1.5 equiv)

[Pd(IPr)(cin)Cl] (3 mol %)
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Potassium fluoride (KF) (3.0 equiv)

Toluene

Water

Procedure:

To an oven-dried vial equipped with a magnetic stir bar is added the N,N-di-Boc-activated

primary benzamide (1.0 equiv), arylboronic acid (1.5 equiv), [Pd(IPr)(cin)Cl] (3 mol %), and

KF (3.0 equiv).

The vial is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.

Toluene is added via syringe, followed by the addition of water (5.0 equiv).

The reaction mixture is stirred vigorously at room temperature for 15 hours.

Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with ethyl

acetate and filtered through a pad of celite.

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired biaryl ketone.

Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling of
N-Activated Amides
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of N-activated benzamides.

Experimental Workflow
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Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of N-activated amides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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